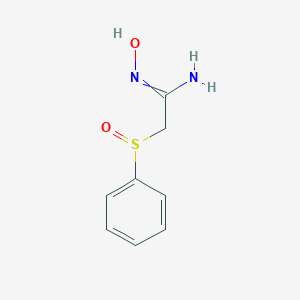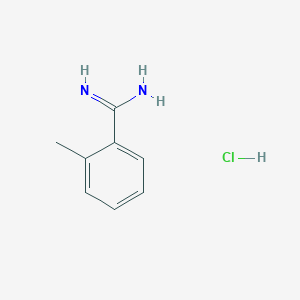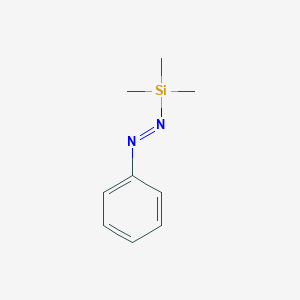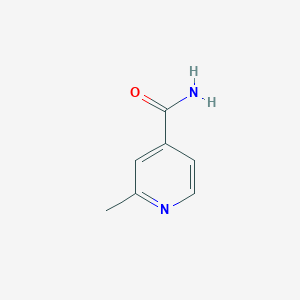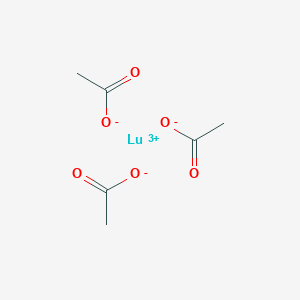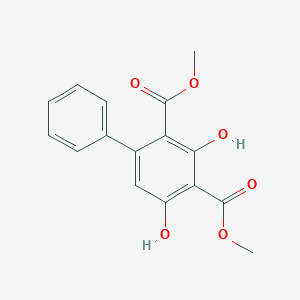
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester, also known as caffeic acid dimethyl ester (CADME), is a natural compound found in various plants, including coffee, honey, and propolis. CADME has been studied extensively for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of CADME is not fully understood, but it is believed to act through multiple pathways. CADME has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines. In addition, CADME has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
CADME has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and hepatoprotective effects. CADME has been shown to scavenge free radicals and inhibit lipid peroxidation, which can protect against oxidative stress-induced tissue damage. In addition, CADME has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which can reduce inflammation-induced tissue damage. CADME has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
CADME has several advantages for lab experiments, including its availability, low cost, and low toxicity. CADME can be easily synthesized from 3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester acid, which is a common natural product. In addition, CADME has been shown to have low toxicity in various animal models, indicating its potential as a safe therapeutic agent. However, CADME has several limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. These limitations can affect the bioavailability and stability of CADME in vivo, and may require the use of solubilizing agents and pH-adjusting agents in lab experiments.
Orientations Futures
CADME has shown promising therapeutic potential in various diseases, and future research should focus on its clinical applications. Some possible future directions for CADME research include:
1. Clinical trials to evaluate the efficacy and safety of CADME in various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and diabetes.
2. Development of novel drug delivery systems for CADME to improve its bioavailability and stability in vivo.
3. Investigation of the synergistic effects of CADME with other natural compounds or conventional drugs in various diseases.
4. Elucidation of the molecular mechanisms of CADME action and identification of its molecular targets.
5. Development of CADME derivatives with improved pharmacological properties, such as increased solubility and stability.
In conclusion, CADME is a natural compound with promising therapeutic potential in various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for further research and clinical development. Further studies are needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop novel drug delivery systems and derivatives with improved pharmacological properties.
Méthodes De Synthèse
CADME can be synthesized by esterification of 3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester acid with methanol using a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
CADME has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and diabetes. CADME has been shown to exhibit antioxidant and anti-inflammatory activities, which can protect against oxidative stress and inflammation-induced tissue damage. In addition, CADME has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
Propriétés
Numéro CAS |
16632-06-7 |
|---|---|
Nom du produit |
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester |
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
dimethyl 2,4-dihydroxy-6-phenylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H14O6/c1-21-15(19)12-10(9-6-4-3-5-7-9)8-11(17)13(14(12)18)16(20)22-2/h3-8,17-18H,1-2H3 |
Clé InChI |
JCTBTQXHTCKYMD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C=C1C2=CC=CC=C2)O)C(=O)OC)O |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1C2=CC=CC=C2)O)C(=O)OC)O |
Synonymes |
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



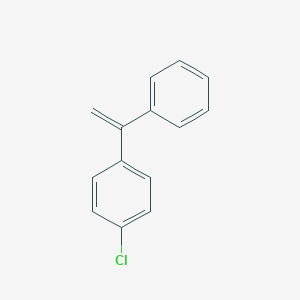
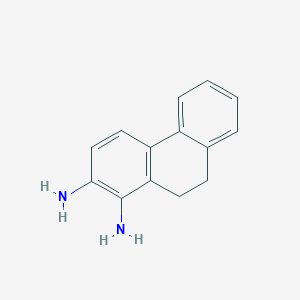
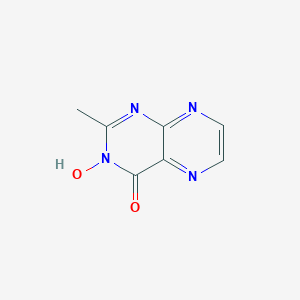
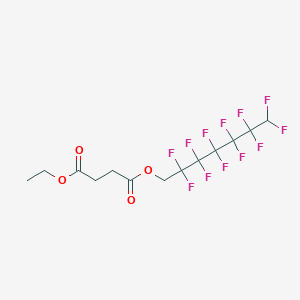
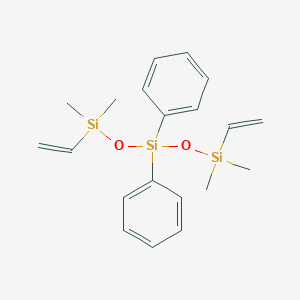
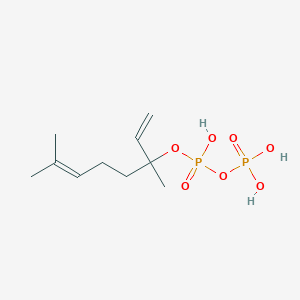
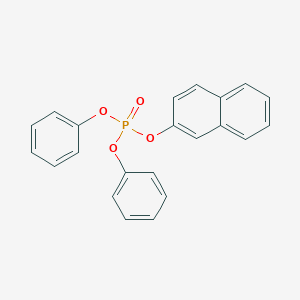
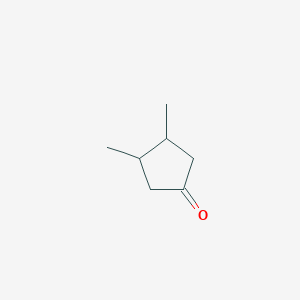
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
